1-{4-[4-Fluoro-5-(morpholin-4-YL)-2-nitrophenyl]piperazin-1-YL}propan-1-one
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Overview
Description
1-{4-[4-Fluoro-5-(morpholin-4-YL)-2-nitrophenyl]piperazin-1-YL}propan-1-one is a complex organic compound that features a piperazine ring substituted with a fluoro-nitrophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-Fluoro-5-(morpholin-4-YL)-2-nitrophenyl]piperazin-1-YL}propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Piperazine Formation: Cyclization to form the piperazine ring.
Morpholine Introduction: Addition of the morpholine ring.
Final Coupling: Coupling of the substituted piperazine with propan-1-one.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-Fluoro-5-(morpholin-4-YL)-2-nitrophenyl]piperazin-1-YL}propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1-{4-[4-Fluoro-5-(morpholin-4-YL)-2-nitrophenyl]piperazin-1-YL}propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Investigation of its biological activity and interactions with biomolecules.
Materials Science: Use in the development of novel materials with specific properties.
Industry: Application in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-{4-[4-Fluoro-5-(morpholin-4-YL)-2-nitrophenyl]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets. The fluoro-nitrophenyl group may interact with enzymes or receptors, while the morpholine ring can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
1-{4-[4-Fluoro-5-(morpholin-4-YL)-2-nitrophenyl]piperazin-1-YL}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluoro-nitrophenyl group and a morpholine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O4/c1-2-17(23)21-5-3-19(4-6-21)15-12-14(20-7-9-26-10-8-20)13(18)11-16(15)22(24)25/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQBGXQUPPXBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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